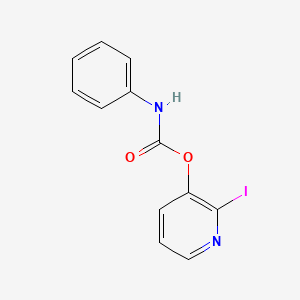
2-iodo-3-pyridinyl N-phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-iodo-3-pyridinyl N-phenylcarbamate” is a chemical compound with the molecular formula C12H9IN2O2 . It has an average mass of 340.116 Da and a monoisotopic mass of 339.970856 Da . This compound is used extensively in scientific research due to its unique properties, making it ideal for diverse applications, ranging from drug development to catalysis.
Molecular Structure Analysis
The molecular structure of “2-iodo-3-pyridinyl N-phenylcarbamate” is represented by the formula C12H9IN2O2 . The compound has a molecular weight of 340.12 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-iodo-3-pyridinyl N-phenylcarbamate” include its molecular formula (C12H9IN2O2), average mass (340.116 Da), and monoisotopic mass (339.970856 Da) .Wissenschaftliche Forschungsanwendungen
Halogen Bonding in Pharmaceutical Cocrystals
3-Iodo-2-propynyl-N-butylcarbamate (IPBC) has been studied for its use as a preservative, fungicide, and algaecide. IPBC's sticky and clumpy nature makes it challenging to handle in industrial products. Research has delved into the preparation of pharmaceutical cocrystals involving IPBC, focusing on halogen bonding (XB) as the key interaction. These cocrystals exhibit improved properties, such as enhanced thermal stability and better powder flow characteristics, potentially offering solutions to the handling issues associated with IPBC in product manufacturing (Baldrighi et al., 2013).
Fluorescent pH Sensors
A heteroatom-containing organic fluorophore, 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene (CP3E), has been synthesized. CP3E exhibits intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) characteristics. Its unique emission properties enable it to function as a fluorescent pH sensor in both solution and solid states and as a chemosensor for detecting acidic and basic organic vapors. The change in electron affinity of the pyridinyl unit and molecular conformation of CP3E is responsible for these sensing processes (Yang et al., 2013).
Organocatalysis in Asymmetric Michael Addition
((S)-pyrrolidin-2-yl)methyl phenylcarbamate, a novel compound, has been synthesized and employed as an efficient organocatalyst for the asymmetric Michael addition of cyclic/acyclic ketones to nitroolefins. This process results in Michael adducts with good to high yields and excellent stereoselectivity, showcasing the potential of this compound in facilitating highly selective organic reactions (Kaur et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-iodopyridin-3-yl) N-phenylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN2O2/c13-11-10(7-4-8-14-11)17-12(16)15-9-5-2-1-3-6-9/h1-8H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGUQWMFNSCFEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=C(N=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

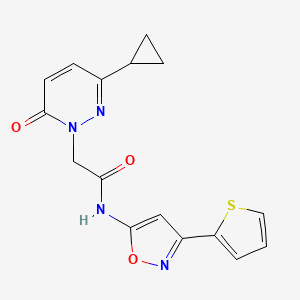

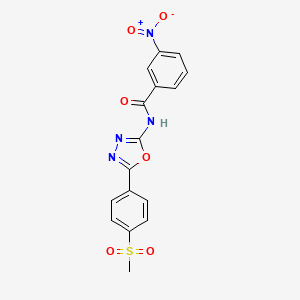
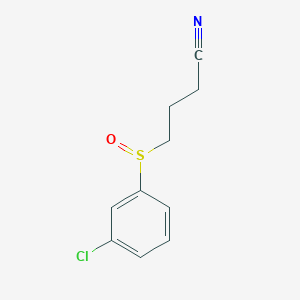
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2373998.png)

![4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2374003.png)
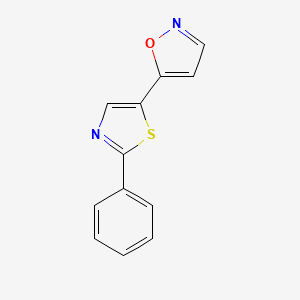
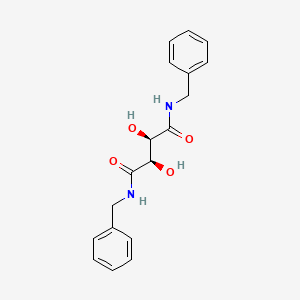
![N-(3-acetylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2374008.png)
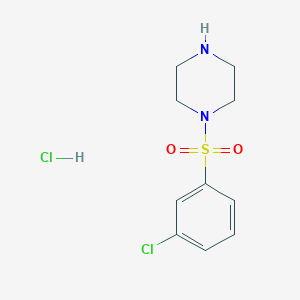
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2374012.png)
![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2374013.png)
![N-([1,1'-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B2374014.png)